N'-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a furan ring, a carbohydrazide group, and a 2,4-dimethoxybenzoyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological macromolecules. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide: This compound also contains a furan ring and a carbohydrazide group but differs in the presence of a piperidine moiety.
N’-(4’-ethyl-3-hydroxy-[1,1’-biphenyl]-4-yl)methylene)furan-2-carbohydrazide: This compound has a biphenyl moiety and shows unique fluorescence properties due to aggregation-induced emission.
The uniqueness of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-9-5-6-10(12(8-9)20-2)13(17)15-16-14(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCBELCHIRELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.